(5-Bromo-2-chloropyridin-4-YL)methanol
Overview
Description
(5-Bromo-2-chloropyridin-4-YL)methanol is an organic compound with the molecular formula C6H5BrClNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how (5-Bromo-2-chloropyridin-4-YL)methanol interacts with its targets. The compound is a solid at room temperature , suggesting it could be stable under normal storage conditions.
Biochemical Analysis
Biochemical Properties
(5-Bromo-2-chloropyridin-4-YL)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding or van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially leading to altered cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. In both in vitro and in vivo studies, researchers have observed that the compound’s impact on cells can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Researchers have observed threshold effects, where a certain dosage is required to elicit a response. Additionally, at high doses, this compound may exhibit toxic or adverse effects, impacting the overall health of the animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate specific enzymes, leading to changes in the concentration of certain metabolites. These interactions can have downstream effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its activity and function, with certain cellular compartments or tissues exhibiting higher concentrations of the compound .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyridin-4-YL)methanol typically involves the bromination and chlorination of pyridine derivatives. One common method is the reaction of 4-hydroxymethylpyridine with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) chloride. The reaction mixture is stirred at room temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloropyridin-4-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of (5-Bromo-2-chloropyridin-4-YL)aldehyde or (5-Bromo-2-chloropyridin-4-YL)carboxylic acid.
Reduction: Formation of (5-Bromo-2-chloropyridin-4-YL)amine or (5-Bromo-2-chloropyridin-4-YL)alcohol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituents used.
Scientific Research Applications
(5-Bromo-2-chloropyridin-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chloropyridin-3-YL)methanol
- (5-Bromo-2-chloro-4-pyridinyl)methanol
- (5-Bromo-2-chloro-3-pyridinyl)methanol
Uniqueness
(5-Bromo-2-chloropyridin-4-YL)methanol is unique due to its specific substitution pattern on the pyridine ring. The presence of both bromine and chlorine atoms at specific positions allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis. Its unique structure also contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-2-9-6(8)1-4(5)3-10/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGOXDSEEYDXQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694923 | |
Record name | (5-Bromo-2-chloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211531-97-3 | |
Record name | (5-Bromo-2-chloropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromo-2-chloropyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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